1-(4-((2,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
1-(4-((2,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a piperazine core substituted with a thiazolo[3,2-b][1,2,4]triazole moiety and a 2,4-dimethoxyphenyl group. Its structural complexity arises from the fusion of triazole and thiazole rings, which confers unique electronic and steric properties.
Properties
IUPAC Name |
1-[4-[(2,4-dimethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-12-21-20-25(22-12)19(27)18(30-20)17(24-9-7-23(8-10-24)13(2)26)15-6-5-14(28-3)11-16(15)29-4/h5-6,11,17,27H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNNEZITZTWOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)OC)OC)N4CCN(CC4)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((2,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone , with CAS number 869344-54-7 , is a synthetic organic molecule that integrates a piperazine moiety with a triazole and thiazole scaffold. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 431.5 g/mol
- Chemical Structure : The compound features a complex arrangement of functional groups that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound can be inferred from the properties of its structural components, particularly the 1,2,4-triazole and thiazole rings, which are known for various pharmacological effects.
Antimicrobial Activity
Research highlights the antimicrobial potential of compounds containing the 1,2,4-triazole scaffold. For instance:
- Triazole derivatives have shown effectiveness against a range of pathogens including bacteria and fungi. A review indicated that certain triazoles possess significant antibacterial activity against resistant strains such as MRSA with MIC values lower than standard antibiotics like vancomycin .
Anticancer Potential
Compounds similar to the target molecule have demonstrated anticancer properties:
- Studies on triazole-thione derivatives revealed activity against various cancer cell lines with IC values suggesting potential for development as chemotherapeutic agents. For example, certain derivatives exhibited IC values as low as 6.2 μM against colon carcinoma cells .
Structure-Activity Relationship (SAR)
The biological activity is often influenced by the structural modifications on the triazole and thiazole rings. Key findings include:
- Substituents on the phenyl ring can enhance or diminish activity; electron-donating groups typically increase potency .
Case Studies
- Antibacterial Efficacy
- Anticancer Activity
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share key structural features with the target molecule, differing primarily in substituents or peripheral functional groups:
*Estimated based on analogous structures.
Key Observations:
- Substituent Impact on Bioactivity: The 2,4-dimethoxyphenyl group in the target compound may enhance membrane permeability compared to the 3-fluorophenyl or pyrazole-containing analogs, as methoxy groups are known to improve lipophilicity .
- Thiazolo-Triazole Core : All analogs retain the thiazolo[3,2-b][1,2,4]triazole scaffold, which is associated with π-π stacking interactions in biological targets (e.g., enzyme active sites) . Modifications to the hydroxy or methyl groups on this core (e.g., ethyl in ) alter steric bulk and hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
